molecular formula C23H27NO4 B7739336 8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B7739336
M. Wt: 381.5 g/mol
InChI Key: JIVIVOGQAJHJAH-UHFFFAOYSA-N
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Description

8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with 2-methoxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with butyl(ethyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield a secondary alcohol.

Scientific Research Applications

8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: A simpler chromen-4-one derivative with similar core structure.

    3-(2-methoxyphenyl)-4H-chromen-4-one: Another chromen-4-one derivative with a methoxyphenyl group.

    8-{[butyl(ethyl)amino]methyl}-4H-chromen-4-one: Lacks the hydroxyl group at the 7-position.

Uniqueness

8-{[butyl(ethyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the butyl(ethyl)amino group and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

8-[[butyl(ethyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-4-6-13-24(5-2)14-18-20(25)12-11-17-22(26)19(15-28-23(17)18)16-9-7-8-10-21(16)27-3/h7-12,15,25H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVIVOGQAJHJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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